[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(3,4-dichlorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-9-4-5-10(13)11(14)6-9/h4-6,8,12,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIHNJNEYLTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=C(C=C1)Cl)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165355 | |
| Record name | Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-70-7 | |
| Record name | Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Key Intermediate
The synthesis typically begins with the nucleophilic substitution reaction between cyclopropylamine and 3,4-dichlorophenol. This step forms a 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethyl intermediate. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which deprotonates the phenol to enhance its nucleophilicity for substitution on an appropriate alkyl halide precursor.
- Reaction medium: Often aqueous or mixed solvents with bases like NaOH or K2CO3.
- Temperature: Moderate heating to promote substitution.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
Alkylation to Introduce the Methylamine Group
The intermediate is then alkylated to introduce the methylamine moiety, typically using methyl iodide or methyl bromide as alkylating agents.
- Conditions: Anhydrous environment to avoid side reactions.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
- Base: Sometimes a mild base is used to scavenge generated acids and drive the reaction forward.
Purification
The crude product undergoes purification by recrystallization or column chromatography to achieve high purity. Preparative high-performance liquid chromatography (HPLC) may be used for final polishing.
Detailed Reaction Analysis and Experimental Data
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Nucleophilic substitution | Cyclopropylamine + 3,4-dichlorophenol, NaOH/K2CO3 | Formation of 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethyl intermediate; moderate heating required |
| Alkylation | Methyl iodide or methyl bromide, THF/DMF, anhydrous | Introduction of methylamine group; requires dry conditions to avoid hydrolysis |
| Purification | Recrystallization or column chromatography | High purity product obtained; HPLC used if necessary |
Alternative Synthetic Approaches and Catalytic Methods
Though direct alkylation is common, palladium-catalyzed cross-coupling reactions have been reported for related compounds, involving:
- Palladium catalysts such as bis(diphenylphosphino)ferrocene palladium(II) dichloride.
- Bases like potassium carbonate or cesium carbonate.
- Solvents including 1,4-dioxane and water mixtures.
- Reaction temperatures around 80–100 °C under inert atmosphere.
These methods enable coupling of cyclopropyl-containing boronate esters with aryl halides, potentially applicable to the synthesis of the target compound or its analogs, improving yields and selectivity.
Research Findings and Optimization
- Yields for similar cyclopropyl-aryl amine compounds range from 55% to 69%, depending on catalyst, base, and reaction conditions.
- Microwave-assisted heating and use of ligands such as XPhos improve reaction rates and yields.
- Purification by mass-triggered preparative HPLC ensures removal of palladium residues and side products.
- Reaction monitoring by mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected product.
Summary Table of Preparation Methods
| Method | Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclopropylamine, 3,4-dichlorophenol, NaOH/K2CO3 | Water or mixed solvents | 50–80 °C | Moderate | Base-promoted substitution |
| Alkylation | Methyl iodide/bromide, THF/DMF | THF, DMF | Room temp to 50 °C | Moderate | Anhydrous conditions required |
| Pd-catalyzed cross-coupling | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water | 1,4-Dioxane, water | 80–100 °C | 55–69 | Microwave heating and ligands improve yield |
| Purification | Column chromatography, preparative HPLC | Various | Ambient | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Oxides or other oxidized derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Compounds with nucleophiles replacing chlorine atoms
Scientific Research Applications
Pharmacological Applications
- Inhibitors of Phosphodiesterase : Compounds similar to [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine have been studied for their potential as phosphodiesterase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions like asthma and inflammation .
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly involving serotonin and norepinephrine .
Agrochemical Applications
- Herbicides : The dichlorophenoxy moiety is structurally similar to well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting potential use in developing new herbicidal agents. The compound's ability to target specific plant growth pathways could lead to effective weed management solutions .
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with desired biological activities .
Case Study 1: Development of PDE Inhibitors
A study focused on synthesizing various cycloalkylamide derivatives demonstrated that modifying the left side of the amide function with cyclopropyl groups enhanced the inhibitory activity against phosphodiesterase enzymes. This highlights the potential of this compound as a lead compound in drug development targeting these enzymes .
Case Study 2: Herbicide Efficacy
Research on phenoxyalkanoic herbicides revealed that compounds similar to this compound showed promising efficacy against certain weed species. This study underscores the importance of structural modifications in enhancing herbicidal activity while minimizing environmental impacts .
Data Tables
| Application Area | Potential Uses | Remarks |
|---|---|---|
| Pharmacology | PDE inhibitors, antidepressants | Modulates neurotransmitter systems |
| Agrochemicals | Herbicides | Targeted action against specific weed species |
| Organic Synthesis | Intermediate for complex organic compounds | Facilitates development of novel therapeutic agents |
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Implications
- Halogen Position Matters : 3,4-Dichloro substitution in the target compound may confer unique steric and electronic effects compared to 3,5-dichloro or fluorinated analogs, influencing receptor binding or metabolic pathways.
Biological Activity
[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenoxyethylamine structure, which contributes to its unique reactivity and biological profile. The presence of the dichlorophenoxy moiety suggests potential interactions with biological receptors or enzymes, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction processes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
-
Antimicrobial Activity:
- Preliminary studies have shown that derivatives of similar structures exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
- A recent study evaluated the efficacy of related compounds against Mycobacterium tuberculosis, suggesting that structural analogs could provide insights into the activity of this compound against resistant strains .
- Cytotoxic Effects:
- Neuropharmacological Effects:
Research Findings and Case Studies
Several studies have reported on the biological activities and pharmacological properties of this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, and how can researchers optimize yields?
- Methodological Answer : A feasible approach involves coupling a cyclopropylmethylamine precursor with a 3,4-dichlorophenoxy ethyl intermediate. AI-driven synthesis tools (e.g., Template_relevance models) suggest using reductive amination or nucleophilic substitution for cyclopropane integration, leveraging databases like Reaxys for reaction feasibility . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for amination) and catalysts (e.g., Pd/C for hydrogenation steps). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS for molecular ion confirmation at m/z ~314.2) . Nuclear magnetic resonance (NMR) is critical: expect a singlet for the cyclopropane protons (δ 0.5–1.2 ppm) and aromatic signals for 3,4-dichlorophenoxy groups (δ 6.8–7.4 ppm). FT-IR can validate amine N-H stretches (~3300 cm⁻¹) .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Waste disposal must follow hazardous chemical guidelines, with neutralization of amine residues using dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Reproduce analyses under standardized conditions (e.g., DMSO-d6 for NMR) and cross-validate with X-ray crystallography (if crystalline). For example, Acta Crystallographica Section E reports bond angles and torsion angles for analogous 3,4-dichlorophenoxy derivatives, which can guide structural assignments .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Conduct kinetic studies under varying pH and solvent polarities. For instance, the methylamine group’s nucleophilicity can be probed via reactions with electrophiles like acyl chlorides. Monitor intermediates via LC-MS and compare with computational models (DFT calculations for transition state analysis) .
Q. How does the 3,4-dichlorophenoxy moiety influence the compound’s stability under oxidative conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. The electron-withdrawing chlorine atoms may reduce oxidative degradation compared to non-halogenated analogs. Compare with control compounds (e.g., 4-methylphenoxy derivatives) to isolate substituent effects .
Q. What in silico tools are suitable for predicting the compound’s biological activity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with amine-binding receptors (e.g., serotonin transporters). Validate predictions with in vitro assays (e.g., radioligand binding studies). PubChem bioactivity data for structurally related dichlorophenylamines can inform target selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
